molecular formula C14H7F4N3O2 B1414557 3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-98-1

3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1414557
M. Wt: 325.22 g/mol
InChI Key: WZFKFBHJPBJLFH-UHFFFAOYSA-N
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Description

This compound is a chemical entity with the molecular formula C14H7F4N3O2 . It’s a complex organic molecule that includes several functional groups, including a pyridine ring, an oxadiazole ring, and a trifluoromethyl group .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds related to 3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one have been synthesized and tested for their antimicrobial activity and cytotoxicity. A specific derivative demonstrated potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA), with low levels of cytotoxicity. These findings suggest a potential application in developing new antibacterial agents to combat resistant strains of bacteria (Desai et al., 2016).

Anticancer Applications

The structural motif of 3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one has been incorporated into compounds that act as apoptosis inducers and potential anticancer agents. One derivative showed significant activity against breast and colorectal cancer cell lines. Through SAR studies, modifications to the molecule have been made to enhance its activity, indicating its utility in cancer therapy (Zhang et al., 2005).

Material Science and Photophysical Applications

Derivatives of 3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one have been explored for their photophysical properties, showing potential as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs). This application is crucial for improving the efficiency and durability of OLED devices, demonstrating the compound's versatility beyond biological applications (Shih et al., 2015).

Fluorescent Sensing

A study involving the synthesis and characterization of fluorine-containing Re(I) complexes, which include the structural framework similar to 3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, demonstrated unique photophysical properties. These compounds could potentially be used for fluorescent sensing applications, showing how modifications to the molecular structure can lead to diverse functional uses (Lin et al., 2015).

properties

IUPAC Name

3-[4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-10-2-1-8(14(16,17)18)6-9(10)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFKFBHJPBJLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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